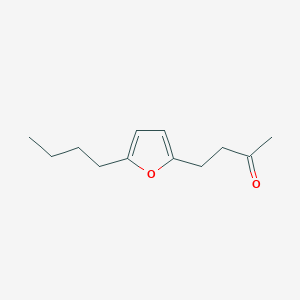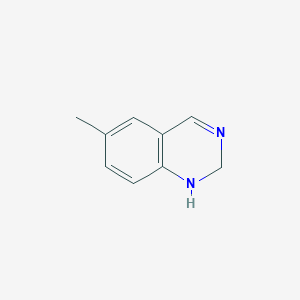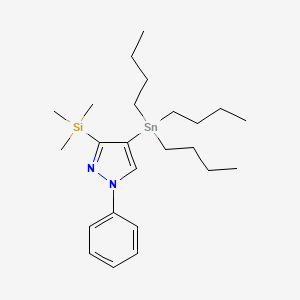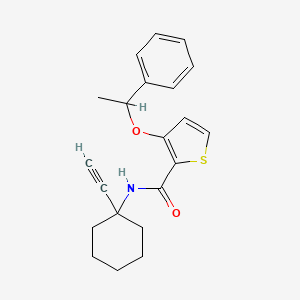
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is a chiral compound with a hydroxyl group, a methyl group, and a pyrrolidinyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pentanone Backbone: The initial step involves the formation of the pentanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective reduction or hydrolysis reactions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution or addition reactions, often using pyrrolidine as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and pyrrolidinyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Hydroxy-4-methylpentan-1-one: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.
(2S)-2-Hydroxy-4-methyl-1-(piperidin-1-yl)pentan-1-one: Contains a piperidinyl group instead of a pyrrolidinyl group, which may affect its reactivity and interactions.
Uniqueness
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and influence its reactivity in various chemical reactions.
Propiedades
Número CAS |
919111-21-0 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-9(12)10(13)11-5-3-4-6-11/h8-9,12H,3-7H2,1-2H3/t9-/m0/s1 |
Clave InChI |
GPQKPSJPDLRDPO-VIFPVBQESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCCC1)O |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)




![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

